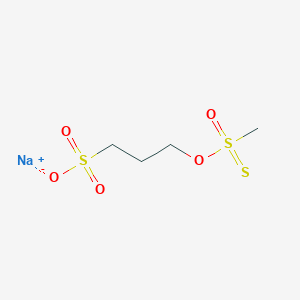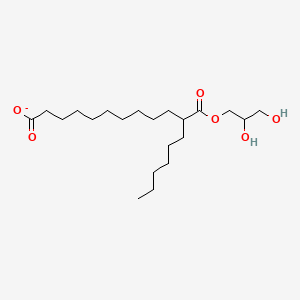
o-Nitrophényl β-D-Galactopyranoside-6-phosphate, Sel de cyclohexylammonium,
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt (ONPG) is a synthetic substrate used in biochemical research to detect the presence of β-galactosidase enzymes. ONPG is a water-soluble compound that is colorless and odorless. It is widely used in laboratory experiments to study the mechanisms of enzymatic reactions and to measure enzyme activity.
Applications De Recherche Scientifique
Substrat enzymatique pour la β-galactosidase
Ce composé sert de substrat pour l'enzyme β-galactosidase, qui catalyse l'hydrolyse des β-galactosides en monosaccharides. En recherche, il est utilisé pour étudier la cinétique enzymatique et pour mesurer l'activité enzymatique. Le produit de la réaction est un composé jaune, qui peut être quantifié par spectrophotométrie {svg_1}.
Recherche en biologie moléculaire
En biologie moléculaire, ce composé est utilisé dans les tests rapporteurs pour surveiller l'expression des gènes. L'activité de la β-galactosidase, indiquée par un changement de couleur, reflète le niveau de transcription, ce qui est crucial pour comprendre les mécanismes de régulation des gènes {svg_2}.
Applications diagnostiques
En raison de sa spécificité pour la β-galactosidase, il est utilisé dans les tests diagnostiques pour détecter la contamination bactérienne. Les bactéries qui expriment la β-galactosidase cliveront le composé, ce qui entraînera un changement colorimétrique facile à détecter {svg_3}.
Recherche pharmaceutique
Les chercheurs utilisent ce composé dans la découverte et le développement de médicaments pour cribler les composés pouvant inhiber ou améliorer l'activité de la β-galactosidase. Ceci est particulièrement pertinent pour les maladies où la β-galactosidase joue un rôle, telles que les maladies de stockage lysosomal {svg_4}.
ELISA (Dosage immunoenzymatique)
Il s'agit d'un substrat colorimétrique privilégié dans les applications ELISA impliquant la β-galactosidase comme enzyme rapporteuse. La réaction enzyme-substrat produit un produit jaune avec un maximum d'absorption à 420 nm, qui est également très élevé à 405 nm, correspondant à un jeu de filtres de lecteur de plaque courant {svg_5}.
Objectifs éducatifs
Dans les contextes éducatifs, ce composé est utilisé dans les cours de laboratoire pratiques pour enseigner aux étudiants les réactions enzymatiques et la cinétique. Il fournit une manière visuelle de comprendre les concepts car les étudiants peuvent observer le changement de couleur pendant la réaction {svg_6}.
Mécanisme D'action
Target of Action
The primary target of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is staphylococcal β-galactosidase , an enzyme that cleaves the glycosidic bond in phosphorylated β-galactosides .
Mode of Action
The compound acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, leading to a change in its structure .
Biochemical Pathways
The cleavage of the glycosidic bond in the compound by β-galactosidase is part of the broader metabolic pathway involving the breakdown of galactosides . The downstream effects of this pathway include the production of simple sugars that can be further metabolized by the cell .
Result of Action
The enzymatic cleavage of the compound by β-galactosidase results in the production of o-nitrophenol . This product is easily detectable due to its yellow color and can be quantified by colorimetric detection at 420 nm , serving as a measure of β-galactosidase activity .
Action Environment
The action of the compound is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-galactosidase enzyme . The compound’s stability may also be affected by these factors.
Analyse Biochimique
Biochemical Properties
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is a chromogenic substrate for β-galactosidase . The enzyme β-galactosidase can hydrolyze this compound, producing galactose and o-Nitrophenyl, which appears yellow under alkaline conditions . This property makes it suitable for lacZ activity detection, a gene encoding a type of β-galactosidase from bacteria .
Cellular Effects
The hydrolysis of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt by β-galactosidase can be used to monitor the activity of this enzyme in cells . The yellow product o-Nitrophenyl can be detected at a wavelength of 410-420 nm , providing a visual indication of enzyme activity and, therefore, influencing cellular processes such as gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt involves its hydrolysis by the enzyme β-galactosidase . This reaction results in the formation of galactose and o-Nitrophenyl . The latter is a yellow compound under alkaline conditions, and its absorbance can be measured at a wavelength of 410-420 nm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt can be observed over time. The compound is stable and can be stored at -20°C . The hydrolysis reaction it undergoes is a standard method for monitoring β-galactosidase activity over time .
Metabolic Pathways
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is involved in the metabolic pathway of β-galactosidase . The enzyme hydrolyzes this compound, leading to the production of galactose and o-Nitrophenyl .
Subcellular Localization
The subcellular localization of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is not specifically known. As a substrate for β-galactosidase, it is likely to be localized wherever this enzyme is present within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt involves the protection of the hydroxyl group of galactose, followed by the reaction with o-nitrophenyl phosphate and cyclohexylamine. The resulting product is then deprotected to obtain the final compound.", "Starting Materials": [ "Galactose", "o-Nitrophenyl phosphate", "Cyclohexylamine", "Protecting reagent (e.g. TBDMS chloride)", "Deprotecting reagent (e.g. TBAF)" ], "Reaction": [ "Galactose is protected using a suitable protecting reagent to obtain the corresponding protected galactose derivative.", "The protected galactose derivative is then reacted with o-Nitrophenyl phosphate and cyclohexylamine in the presence of a suitable coupling agent (e.g. DCC) to obtain the desired product.", "The protecting group is then removed using a suitable deprotecting reagent (e.g. TBAF) to obtain the final product, o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt." ] } | |
Numéro CAS |
25405-62-3 |
Formule moléculaire |
C₁₂H₁₆NO₁₁P·C₆H₁₃N |
Poids moléculaire |
480.2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)



